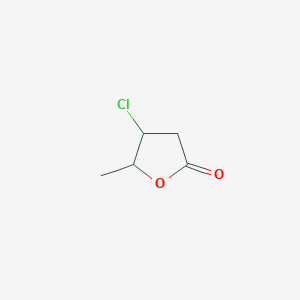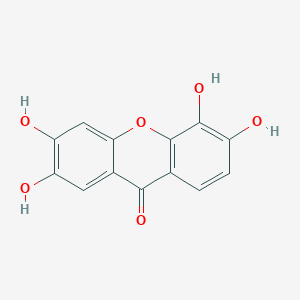
3,4,6,7-Tetrahydroxyxanthone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,6,7-Tetrahydroxyxanthone is a naturally occurring xanthone derivative known for its diverse pharmacological properties. It is a polyphenolic compound found in various plant species, particularly in the family Gentianaceae. This compound has garnered significant attention due to its potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6,7-Tetrahydroxyxanthone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3,4,6-tetrahydroxybenzophenone with a suitable reagent to form the xanthone core. This process often requires acidic or basic catalysts and controlled temperatures to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources or chemical synthesis. Extraction from plants involves solvent extraction followed by purification steps such as chromatography. Chemical synthesis on an industrial scale requires optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4,6,7-Tetrahydroxyxanthone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can produce halogenated or nitro-substituted xanthones .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for synthesizing more complex xanthone derivatives with enhanced properties.
Biology: Its antioxidant properties make it a valuable compound for studying oxidative stress and related biological processes.
Wirkmechanismus
The mechanism of action of 3,4,6,7-Tetrahydroxyxanthone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces
Eigenschaften
CAS-Nummer |
141642-11-7 |
|---|---|
Molekularformel |
C13H8O6 |
Molekulargewicht |
260.20 g/mol |
IUPAC-Name |
2,3,5,6-tetrahydroxyxanthen-9-one |
InChI |
InChI=1S/C13H8O6/c14-7-2-1-5-11(17)6-3-8(15)9(16)4-10(6)19-13(5)12(7)18/h1-4,14-16,18H |
InChI-Schlüssel |
ZIUFQHOTGSSKBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C(=O)C3=CC(=C(C=C3O2)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-[([1,1'-Biphenyl]-4-yl)azanediyl]diphenol](/img/structure/B14268914.png)
![Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester](/img/structure/B14268916.png)
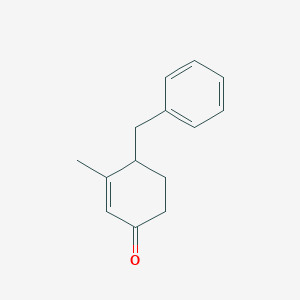
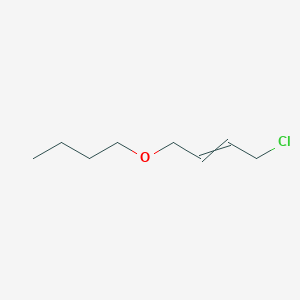


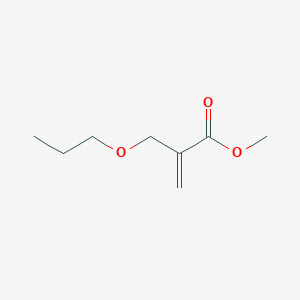
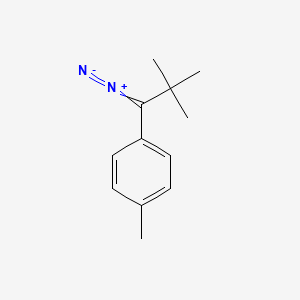
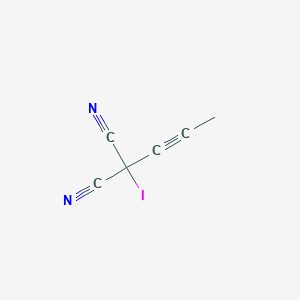
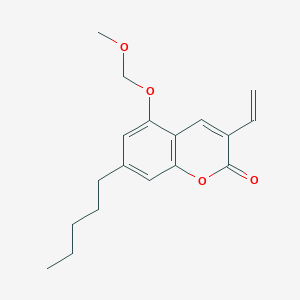

![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268983.png)
